Erlotinib mesylate - 248594-19-6

Erlotinib mesylate

Catalog Number: EVT-267640
CAS Number: 248594-19-6
Molecular Formula: C23H27N3O7S
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erlotinib Hydrochloride is a quinazoline derivative classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. [] It is a targeted therapy drug used in cancer treatment. [] In scientific research, Erlotinib Hydrochloride serves as a valuable tool for studying EGFR signaling pathways and their role in cancer development and progression. [, ]

Mechanism of Action

Erlotinib Hydrochloride works by competitively and reversibly binding to the adenosine triphosphate (ATP) binding site of the intracellular catalytic domain of EGFR tyrosine kinase. [] This binding inhibits EGFR phosphorylation, effectively blocking downstream signal transduction events and suppressing tumor cell growth and proliferation. [, ] The drug demonstrates higher efficacy in tumors harboring activating EGFR mutations. [, , , , , ]

Applications
  • Pancreatic Cancer: Clinical trials have investigated the use of Erlotinib Hydrochloride in combination with gemcitabine for advanced pancreatic cancer. [, , ] While one trial showed statistically significant improvement in overall survival, [] other trials showed no significant benefit. [, ]
Future Directions
  • Overcoming Resistance: Future research should focus on understanding and overcoming resistance mechanisms to Erlotinib Hydrochloride, such as the T790M mutation. [, ] Developing novel therapeutic strategies that target these resistance mechanisms is crucial for improving patient outcomes.
  • Combination Therapies: Investigating the efficacy of Erlotinib Hydrochloride in combination with other targeted therapies or chemotherapeutic agents is essential to enhance treatment responses and potentially overcome resistance. [, , , , , , , ]
  • Expanding Applications: Continued research is needed to explore the potential use of Erlotinib Hydrochloride in treating other types of cancer that exhibit EGFR overexpression or mutations. [, , ]

Gefitinib

  • Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations [, , , ].
  • Relevance: Gefitinib is structurally related to Erlotinib mesylate as both belong to the quinazoline derivative class of compounds and share a similar mechanism of action by inhibiting EGFR tyrosine kinase [, , , ]. They both exhibit competitive inhibition with adenosine triphosphate (ATP) for the ATP-binding site on EGFR.

Imatinib Mesylate

  • Compound Description: Imatinib Mesylate is a tyrosine kinase inhibitor that acts on Bcr-Abl, c-kit, and PDGFR. It is primarily used in the treatment of chronic myeloid leukemia, gastrointestinal stromal tumors, and renal cancer [, , , , , , , , ].
  • Relevance: Although structurally different from Erlotinib mesylate, Imatinib Mesylate is grouped in the same category as it is also a tyrosine kinase inhibitor. This broad classification links it to Erlotinib mesylate in the context of targeted cancer therapy and potential for inducing cardiotoxicity [, , , , , , , , ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC), specifically in patients who have developed resistance to first- and second-generation EGFR-TKIs, often due to the T790M mutation [].
  • Relevance: While structurally distinct from Erlotinib mesylate, Osimertinib shares the same target: EGFR tyrosine kinase. It is considered related because it represents a subsequent generation of EGFR-TKIs developed to overcome resistance mechanisms that can arise with earlier-generation drugs like Erlotinib mesylate [].

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC) []. It is indicated for patients who have progressed after treatment with first-generation EGFR-TKIs.
  • Relevance: Afatinib is structurally distinct from Erlotinib mesylate but is considered related as it belongs to the same class of drugs targeting EGFR tyrosine kinase. It represents an alternative treatment option for patients with NSCLC, particularly those who have developed resistance to first-generation EGFR-TKIs [].

Camostat Mesylate

  • Compound Description: Camostat mesylate is a serine protease inhibitor approved in Japan for treating pancreatitis [, ]. It has garnered attention as a potential antiviral against SARS-CoV-2 due to its ability to inhibit TMPRSS2, a host cell protease involved in viral entry [, , ].
  • Relevance: Despite being structurally dissimilar to Erlotinib mesylate, Camostat mesylate is linked through its potential for repurposing as a COVID-19 treatment. While their mechanisms of action differ, both drugs highlight the importance of exploring existing medications for new therapeutic applications [, , ].

Nafamostat Mesylate

  • Compound Description: Nafamostat Mesylate is a serine protease inhibitor with potential antiviral properties against SARS-CoV-2 [].
  • Relevance: Though structurally different from Erlotinib mesylate, Nafamostat mesylate is related through its potential as a COVID-19 treatment. Both compounds underscore the research focus on identifying existing drugs with possible antiviral effects, despite their distinct mechanisms of action [].

Nelfinavir Mesylate

  • Compound Description: Nelfinavir mesylate (Viracept) is an FDA-approved HIV protease inhibitor currently investigated for its potential to inhibit cell fusion caused by the SARS-CoV-2 spike (S) glycoprotein [].
  • Relevance: Though structurally dissimilar to Erlotinib mesylate, Nelfinavir mesylate is linked by its potential for repurposing as a COVID-19 treatment. Both highlight the significance of investigating existing drugs for new therapeutic applications, despite their different mechanisms of action and target viruses [].

Properties

CAS Number

248594-19-6

Product Name

Erlotinib mesylate

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid

Molecular Formula

C23H27N3O7S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4)

InChI Key

PCBNMUVSOAYYIH-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Erlotinib mesylate; CP-358,774; CP-358774; CP358774; OSI-774; OSI 774; OSI774.

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.